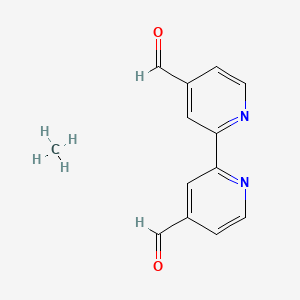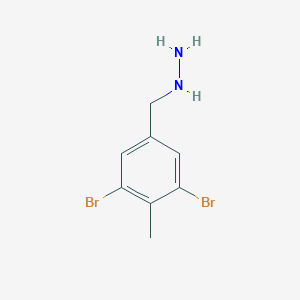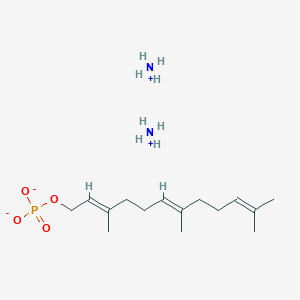
trans,trans-Farnesyl monophosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-Farnesyl monophosphate ammonium salt: is a chemical compound with the molecular formula C15H27O4P·xNH3. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is significant in various biochemical pathways, particularly in the biosynthesis of terpenoids and the post-translational modification of proteins through farnesylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-Farnesyl monophosphate ammonium salt typically involves the phosphorylation of farnesol. One common method includes the reaction of farnesol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
Phosphorylation: Farnesol is reacted with POCl3 in pyridine to form farnesyl phosphate.
Neutralization: The resulting farnesyl phosphate is then neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Phosphorylation: Large quantities of farnesol are phosphorylated using POCl3 and a suitable base.
Purification: The crude product is purified through crystallization or chromatography to achieve the desired purity level.
Ammonium Salt Formation: The purified farnesyl phosphate is converted to its ammonium salt form by treatment with ammonium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
trans,trans-Farnesyl monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyl diphosphate.
Reduction: Reduction reactions can convert it back to farnesol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, trans,trans-Farnesyl monophosphate ammonium salt is used as a precursor in the synthesis of more complex terpenoids and isoprenoids. It serves as a building block for the study of phosphorylation reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is crucial for studying protein farnesylation, a post-translational modification that affects protein localization and function. It is also
Propriétés
Formule moléculaire |
C15H33N2O4P |
|---|---|
Poids moléculaire |
336.41 g/mol |
Nom IUPAC |
diazanium;[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] phosphate |
InChI |
InChI=1S/C15H27O4P.2H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18);2*1H3/b14-9+,15-11+;; |
Clé InChI |
HIHPOWJSHOEHSY-WQXUYQORSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
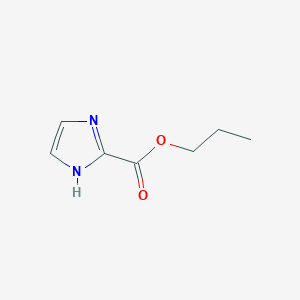

![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
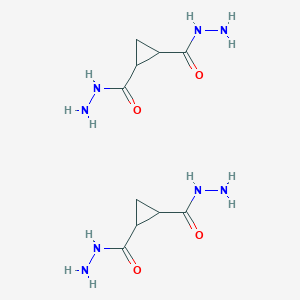
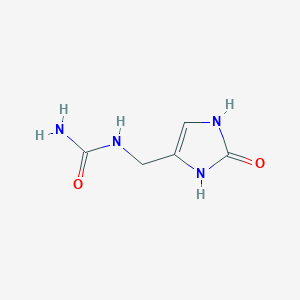
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
